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molecular formula C4H6O2S B121364 3-Sulfolene CAS No. 77-79-2

3-Sulfolene

Cat. No. B121364
M. Wt: 118.16 g/mol
InChI Key: MBDNRNMVTZADMQ-UHFFFAOYSA-N
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Patent
US08436193B2

Procedure details

Except that 0.045 g (1.0 mmol) of dimethylamine was used instead of 0.186 g (1.0 mmol) of ferrocene used in manufacturing of sulfolene, a 3-sulfolene aqueous solution was prepared in the same manner as in Example 1. The amount of 3-sulfolene in the obtained aqueous solution was 100 g (0.85 mol) and the yield from 1,3-butadiene was 85%. An amount of 0.1 g of polymers was found on the filter paper after filtering the 3-sulfolene aqueous solution. Next, the obtained 3-sulfolene aqueous solution was hydrogenated in the same manner as in Example 1. The hydrogen pressure did not stop lowering in 340 minutes of the reaction time. At that time, the reaction rate was 75%. Table 1 shows the measurements of the amount of generated polymers and the reaction time of hydrogenation.
Quantity
0.045 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CNC.[S:4]1([CH2:10][CH:9]=[CH:8][CH2:7]1)(=[O:6])=[O:5]>>[S:4]1([CH2:10][CH:9]=[CH:8][CH2:7]1)(=[O:6])=[O:5].[CH2:7]=[CH:8][CH:9]=[CH2:10]

Inputs

Step One
Name
Quantity
0.045 g
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1(=O)(=O)CC=CC1
Name
Type
product
Smiles
C=CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08436193B2

Procedure details

Except that 0.045 g (1.0 mmol) of dimethylamine was used instead of 0.186 g (1.0 mmol) of ferrocene used in manufacturing of sulfolene, a 3-sulfolene aqueous solution was prepared in the same manner as in Example 1. The amount of 3-sulfolene in the obtained aqueous solution was 100 g (0.85 mol) and the yield from 1,3-butadiene was 85%. An amount of 0.1 g of polymers was found on the filter paper after filtering the 3-sulfolene aqueous solution. Next, the obtained 3-sulfolene aqueous solution was hydrogenated in the same manner as in Example 1. The hydrogen pressure did not stop lowering in 340 minutes of the reaction time. At that time, the reaction rate was 75%. Table 1 shows the measurements of the amount of generated polymers and the reaction time of hydrogenation.
Quantity
0.045 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CNC.[S:4]1([CH2:10][CH:9]=[CH:8][CH2:7]1)(=[O:6])=[O:5]>>[S:4]1([CH2:10][CH:9]=[CH:8][CH2:7]1)(=[O:6])=[O:5].[CH2:7]=[CH:8][CH:9]=[CH2:10]

Inputs

Step One
Name
Quantity
0.045 g
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1(=O)(=O)CC=CC1
Name
Type
product
Smiles
C=CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08436193B2

Procedure details

Except that 0.045 g (1.0 mmol) of dimethylamine was used instead of 0.186 g (1.0 mmol) of ferrocene used in manufacturing of sulfolene, a 3-sulfolene aqueous solution was prepared in the same manner as in Example 1. The amount of 3-sulfolene in the obtained aqueous solution was 100 g (0.85 mol) and the yield from 1,3-butadiene was 85%. An amount of 0.1 g of polymers was found on the filter paper after filtering the 3-sulfolene aqueous solution. Next, the obtained 3-sulfolene aqueous solution was hydrogenated in the same manner as in Example 1. The hydrogen pressure did not stop lowering in 340 minutes of the reaction time. At that time, the reaction rate was 75%. Table 1 shows the measurements of the amount of generated polymers and the reaction time of hydrogenation.
Quantity
0.045 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CNC.[S:4]1([CH2:10][CH:9]=[CH:8][CH2:7]1)(=[O:6])=[O:5]>>[S:4]1([CH2:10][CH:9]=[CH:8][CH2:7]1)(=[O:6])=[O:5].[CH2:7]=[CH:8][CH:9]=[CH2:10]

Inputs

Step One
Name
Quantity
0.045 g
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1(=O)(=O)CC=CC1
Name
Type
product
Smiles
C=CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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